S-(3-Methoxyphenyl) ethanethioate S-(3-Methoxyphenyl) ethanethioate
Brand Name: Vulcanchem
CAS No.: 69746-44-7
VCID: VC13550879
InChI: InChI=1S/C9H10O2S/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3
SMILES: CC(=O)SC1=CC=CC(=C1)OC
Molecular Formula: C9H10O2S
Molecular Weight: 182.24 g/mol

S-(3-Methoxyphenyl) ethanethioate

CAS No.: 69746-44-7

Cat. No.: VC13550879

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

S-(3-Methoxyphenyl) ethanethioate - 69746-44-7

Specification

CAS No. 69746-44-7
Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
IUPAC Name S-(3-methoxyphenyl) ethanethioate
Standard InChI InChI=1S/C9H10O2S/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3
Standard InChI Key BSUMOLODBDMGEB-UHFFFAOYSA-N
SMILES CC(=O)SC1=CC=CC(=C1)OC
Canonical SMILES CC(=O)SC1=CC=CC(=C1)OC

Introduction

Structural and Molecular Characteristics

S-(3-Methoxyphenyl) ethanethioate belongs to the class of organosulfur compounds, specifically thioesters, where a sulfur atom replaces the oxygen in the ester functional group. The IUPAC name S-(3-methoxyphenyl) ethanethioate reflects its structure: a phenyl ring substituted with a methoxy group at the meta position, connected via a two-carbon chain to a thioacetate moiety. Key structural features include:

  • Molecular formula: C9H10O2S\text{C}_9\text{H}_{10}\text{O}_2\text{S}

  • Molecular weight: 182.24 g/mol

  • InChIKey: InChI=1S/C9H10O2S/c1-11

  • SMILES: COC1=CC=CC(=C1)CSC(=O)C

The methoxy group (-OCH3_3) at the phenyl ring’s meta position enhances the compound’s lipophilicity, influencing its solubility and reactivity. Comparative analysis with related thioesters, such as S-methyl thioacetate (CH3C(O)SCH3\text{CH}_3\text{C(O)SCH}_3), reveals that the aromatic substitution in S-(3-methoxyphenyl) ethanethioate significantly alters its electronic and steric profiles .

The synthesis of S-(3-methoxyphenyl) ethanethioate typically involves multi-step organic reactions. A widely cited method involves the following steps:

  • Starting material: 3-Methoxyphenylacetic acid.

  • Thioesterification: Reaction with thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentasulfide (P2S5\text{P}_2\text{S}_5) to introduce the thiol group.

  • Purification: Chromatography or recrystallization to isolate the product.

The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a thiol group. For example:

3-Methoxyphenylacetic acid+P2S5S-(3-Methoxyphenyl) ethanethioate+byproducts\text{3-Methoxyphenylacetic acid} + \text{P}_2\text{S}_5 \rightarrow \text{S-(3-Methoxyphenyl) ethanethioate} + \text{byproducts}

Physicochemical Properties

The compound’s properties are critical for its handling and application:

PropertyValue
Melting pointNot reported
Boiling pointNot reported
SolubilityLikely soluble in organic solvents (e.g., DMSO, chloroform)
StabilitySensitive to moisture and heat

The methoxy group’s electron-donating effect increases the phenyl ring’s electron density, potentially enhancing interactions with biological targets .

Comparative Analysis with Related Compounds

To contextualize its properties, S-(3-methoxyphenyl) ethanethioate is compared to two related thioesters:

CompoundMolecular FormulaKey Features
S-Methyl thioacetate C3H6OS\text{C}_3\text{H}_6\text{OS}Volatile, found in foods; simpler structure
S-[4-(3-Methoxyphenyl)but-3-ynyl] ethanethioate C13H14O2S\text{C}_{13}\text{H}_{14}\text{O}_2\text{S}Extended carbon chain; alkyne functional group

The phenyl and methoxy groups in S-(3-methoxyphenyl) ethanethioate likely enhance target binding affinity compared to aliphatic thioesters.

Applications in Medicinal Chemistry

The compound’s potential applications include:

  • Drug discovery: As a scaffold for designing COX-2 inhibitors or anticancer agents.

  • Chemical biology: A probe for studying thioesterase enzymes or protein S-acylation.

Patents on related methoxyphenyl compounds highlight the pharmaceutical industry’s interest in this structural motif .

Future Research Directions

Key gaps include:

  • Crystallographic data: To resolve its 3D structure.

  • In vivo toxicity studies**: To assess therapeutic potential.

  • Synthetic optimization: Improving yield and stereoselectivity .

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